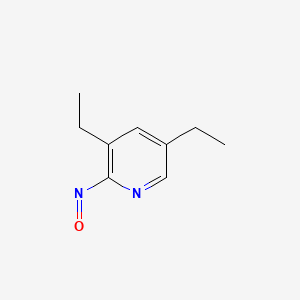

Diethylnitrosopyridine

Description

Contextualization within Nitrosamine (B1359907) Chemistry

N-Nitrosamines are a class of organic compounds characterized by the presence of a nitroso group (-N=O) bonded to a nitrogen atom. nih.gov The general structure is R¹R²N-N=O, where R¹ and R² are typically alkyl or aryl groups. This class of compounds has been known since the 19th century, but research interest intensified significantly in the mid-20th century. nih.govpharmaffiliates.com

Within this broad family, nitrosopyridines represent a specific subset where the nitroso group is associated with a pyridine (B92270) ring. This can occur in two primary ways: as an N-nitrosamine where a nitrosated amino group is attached to the pyridine ring, or as a C-nitroso compound where the nitroso group is bonded directly to a carbon atom of the pyridine ring itself. nih.gov Diethylnitrosopyridine, represented here by the C-nitroso isomer 3,5-Diethyl-4-nitrosopyridine , falls into the latter category. These compounds are distinct from N-nitrosopyridinium ions, which are formed by the nitrosation of the pyridine ring nitrogen. merckmillipore.com

Historical Perspectives on Nitrosopyridine Chemistry Research

The study of nitrosamines dates back well over a century. However, focused investigation into nitrosopyridine derivatives gained traction later, as synthetic methodologies and analytical techniques advanced. Early research into C-nitroso compounds often involved the nitrosation of electron-rich aromatic systems. scirp.org A key moment in the study of related compounds was the investigation of 4-Nitrosopyridine 1-oxide and its derivatives in the early 1980s, which were identified as highly effective water-soluble spin-traps for detecting transient radical species. spectrumchemical.com More recently, research has focused on the synthetic utility of nitrosopyridines. For instance, 2-nitrosopyridine (B1345732) has been extensively used as a dienophile in enantioselective nitroso-Diels-Alder reactions, a powerful tool for constructing complex nitrogen-containing heterocycles. google.com This historical progression from fundamental discovery to sophisticated synthetic application highlights the enduring relevance of the nitrosopyridine scaffold in organic chemistry.

Fundamental Structural Elements of this compound and Related Analogs

The representative molecule, 3,5-Diethyl-4-nitrosopyridine , possesses a distinct architecture that dictates its chemical behavior. The core of the molecule is a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. This ring structure imparts specific electronic properties and reactivity patterns.

Key structural features include:

The Pyridine Ring : A heterocyclic aromatic system that influences the reactivity of its substituents.

The C-Nitroso Group (-N=O) : Attached to the fourth carbon of the pyridine ring, this group is the primary functional group, responsible for the compound's characteristic reactivity, particularly in cycloaddition reactions. nih.gov

Ethyl Groups (-CH₂CH₃) : Positioned at carbons 3 and 5, these alkyl groups provide steric bulk around the nitroso-functionalized carbon and influence the molecule's solubility and electronic properties through inductive effects.

Analogs of this compound can be generated by altering these components. For example, moving the nitroso group to the second position creates 2-nitrosopyridine derivatives, which are well-studied as reactive intermediates. google.com Replacing the ethyl groups with methyl groups would yield 3,5-Dimethyl-4-nitrosopyridine, a close structural analog. The N-oxide derivatives, such as 4-Nitrosopyridine 1-oxide, represent another important class of related analogs with different electronic properties and applications. spectrumchemical.com

Table 1: Computed Physicochemical Properties of 3,5-Diethyl-4-nitrosopyridine Note: The following data are computationally predicted, as extensive experimental data for this specific isomer is not widely available.

Research Significance in Organic Chemistry and Environmental Science Disciplines

The scientific interest in this compound and its analogs spans multiple disciplines, primarily organic synthesis and environmental science.

Organic Chemistry

In synthetic organic chemistry, the nitroso group makes nitrosopyridines highly valuable reagents. Their most prominent application is in cycloaddition reactions.

Diels-Alder Reactions : 2-Nitrosopyridine derivatives act as potent dienophiles in hetero-Diels-Alder reactions with dienes to form complex heterocyclic products with high regio- and stereoselectivity. google.com This method is a powerful strategy for synthesizing novel molecular scaffolds. A recent development involves a metal-free annulation between 2-nitrosopyridines and alkynes to produce N-oxide-imidazo[1,2-a]pyridines, demonstrating the versatility of these reagents. google.com

Spin Trapping : As demonstrated by 4-nitrosopyridine 1-oxide, these molecules can act as efficient spin traps. They react with unstable free radicals to form stable nitroxide radicals, which can be detected and characterized by electron spin resonance (ESR) spectroscopy. spectrumchemical.com This is crucial for studying reaction mechanisms that involve radical intermediates.

Table 2: Research Applications of Nitrosopyridine Derivatives in Organic Synthesis

Environmental Science

The significance of nitrosopyridines in environmental science is primarily understood through the lens of the broader N-nitrosamine class, which are recognized as environmental contaminants.

Environmental Occurrence : Various N-nitrosamines, such as N-Nitrosodiethylamine (NDEA), N-Nitrosopiperidine (NPIP), and N-Nitrosopyrrolidine (NPYR), have been detected in diverse environmental matrices, including wastewater, river water, and sediments. Studies have investigated their presence near wastewater treatment plants, identifying them as important disinfection byproducts or industrial effluents. For example, NDEA has been found in effluents from the quarrying of stone, sand, and clay industries.

Analytical Methods : A significant area of research is the development of sensitive analytical methods to detect and quantify trace levels of nitrosamines in environmental samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose. The ability to detect these compounds is the first step toward understanding their environmental fate and transport. While specific monitoring for this compound is not widely reported, the methods developed for other nitrosamines would likely be adaptable for its detection.

Table of Compounds

Structure

3D Structure

Properties

CAS No. |

69481-32-9 |

|---|---|

Molecular Formula |

C9H12N2O |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

3,5-diethyl-2-nitrosopyridine |

InChI |

InChI=1S/C9H12N2O/c1-3-7-5-8(4-2)9(11-12)10-6-7/h5-6H,3-4H2,1-2H3 |

InChI Key |

VJLJMLLAYNMQSI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(N=C1)N=O)CC |

Origin of Product |

United States |

Synthetic Methodologies for Diethylnitrosopyridine and Analogous Structures

Classical Nitrosation Reactions of Pyridine (B92270) Precursors

Classical methods for the synthesis of N-nitrosamines typically involve the reaction of a secondary amine with a nitrosating agent, most commonly derived from nitrous acid.

Direct N-Nitrosation Approaches

Direct N-nitrosation is the most common method for preparing N-nitrosamines. This approach involves the reaction of a secondary amine with a source of the nitrosonium ion (NO⁺).

The reaction of a secondary amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid, is a well-established method for the synthesis of N-nitrosamines. libretexts.org For a compound like diethylnitrosopyridine, where the nitroso group is attached to a nitrogen atom, the precursor would likely be a diethyl-substituted pyridine containing a secondary amine function. For instance, the nitrosation of a diethyl-substituted piperidine (B6355638) (which can be derived from the reduction of a diethylpyridine) would be a plausible route.

The general mechanism involves the protonation of nitrous acid to form the nitrosonium ion, which then acts as an electrophile and is attacked by the lone pair of electrons on the secondary amine's nitrogen atom. Subsequent deprotonation yields the stable N-nitrosamine. libretexts.org

A similar approach is used in the synthesis of tobacco-specific nitrosamines, such as N'-nitrosoanatabine (NAT), where the secondary amine of the anatabine (B1667383) ring system is nitrosated. osti.govosti.gov The synthesis of N'-nitrosoanabasine (NAB) and N'-nitrosonornicotine (NNN) also follows this classical nitrosation pathway. nih.govpsu.edu

Table 1: Examples of Direct N-Nitrosation of Secondary Amines

| Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Anatabine | NaNO₂, H⁺ | N'-Nitrosoanatabine (NAT) | 60% | osti.gov |

| Nornicotine | NaNO₂, H⁺ | N'-Nitrosonornicotine (NNN) | - | nih.gov |

| Anabasine | NaNO₂, H⁺ | N'-Nitrosoanabasine (NAB) | - | nih.gov |

| SIN-1 hydrochloride | NaNO₂, H₂O, 0 °C to rt | N-Nitroso-3-morpholinosydnonimine | - | mdpi.com |

Indirect Nitrosation Pathways

Indirect nitrosation pathways involve the use of nitrosating agents other than nitrous acid. These can be advantageous under specific conditions, such as when the reaction needs to be carried out under non-acidic or anhydrous conditions.

One such reagent is tert-butyl nitrite (TBN). TBN has been shown to be an efficient reagent for the N-nitrosation of a wide range of secondary amines under solvent-free, metal-free, and acid-free conditions, which aligns with the principles of green chemistry. rsc.org This method is notable for its mild reaction conditions and high yields. rsc.org The reaction proceeds by the transfer of the nitroso group from TBN to the secondary amine.

Another approach involves the use of a [NO⁺·Crown·H(NO₃)₂⁻] complex, which serves as a soluble and stable source of the nitrosonium ion in organic solvents like dichloromethane (B109758). organic-chemistry.org This allows for homogeneous reaction conditions and can be particularly useful for substrates with limited solubility in aqueous acidic media. organic-chemistry.org

Advanced Synthetic Strategies for N-Nitrosopyridine Construction

Modern synthetic chemistry offers a range of advanced strategies that can be applied to the synthesis of complex molecules like this compound. These methods often provide higher selectivity, milder reaction conditions, and access to a broader range of functionalized products.

Photochemical Routes to this compound Formation

Photochemical reactions offer a unique way to generate reactive intermediates under mild conditions. The photochemical generation of nitrogen-centered radicals from N-nitrosamines is a known process. acs.org This reactivity can be harnessed for synthetic purposes. For example, the photochemical addition of N-nitrosopiperidine to phenylacetylene (B144264) has been used in the synthesis of a C-nitroso compound.

More relevant to the synthesis of N-nitrosamines, a photochemical methodology for the synthesis of N,N'-dimethyl-N-nitrosobenzene has been developed via a trans-nitrosation reaction, where the nitroso group is transferred from N-nitrosodiphenylamine. cardiff.ac.uk This suggests that a diethyl-substituted aminopyridine could potentially be nitrosated using a photochemical approach with an appropriate nitroso-donor.

UV irradiation of N-nitrosamines can lead to the cleavage of the N-N bond, forming an aminium radical and nitric oxide. acs.orgnih.gov While often studied in the context of degradation, this reversible process could potentially be driven towards product formation under specific photochemical conditions.

Green Chemistry Principles in Nitrosopyridine Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of nitrosopyridine synthesis, several approaches can be considered "green."

As mentioned earlier, the use of tert-butyl nitrite (TBN) for N-nitrosation under solvent-free conditions is a prime example of a green synthetic method. rsc.org This approach avoids the use of hazardous solvents and strong acids, reduces waste, and often leads to high yields with simple product isolation. rsc.org

Another green approach is the use of electrochemical methods. The electrochemical N-nitrosation of secondary amines using sodium or potassium nitrite has been demonstrated. cardiff.ac.uk This method avoids the need for strong acids and can be performed under mild conditions.

The development of molecularly imprinted polymers for the detection of N-nitrosodimethylamine (NDMA) has also utilized green-synthesized silver nanoparticles, showcasing the integration of green chemistry in related analytical fields which can inspire synthetic applications. nih.gov

Table 2: Green Synthesis Approaches for N-Nitrosamines

| Green Approach | Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Solvent-free N-nitrosation | tert-Butyl Nitrite (TBN) | No solvent, metal-free, acid-free, high yields, easy isolation | rsc.org |

| Electrochemical Synthesis | NaNO₂ or KNO₂, electrochemical cell | Avoids strong acids, mild conditions | cardiff.ac.uk |

| Iodide-catalyzed N-nitrosation | Nitromethane, TBHP (oxidant) | Mild, uses inexpensive catalysts and oxidants, wide substrate scope | organic-chemistry.org |

Table of Compounds

Purification and Isolation Techniques for N-Nitrosopyridine Compounds

The purification and isolation of N-nitrosopyridine compounds are critical steps following their synthesis to ensure high purity for subsequent analytical studies or applications. The choice of purification method depends on the physical and chemical properties of the target compound, such as its polarity, volatility, and thermal stability, as well as the nature of the impurities present. Common techniques employed include chromatographic separation, crystallization, and distillation.

Chromatographic Separation Methods

Chromatography is a powerful and versatile technique for the separation, identification, and purification of individual components from a mixture. nih.gov For N-nitrosopyridine compounds and their analogs, various chromatographic methods are utilized, including column chromatography, High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC).

Column Chromatography: Column chromatography is a widely used preparative technique for purifying N-nitroso compounds on a larger scale. The separation is based on the differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through it. Silica (B1680970) gel is a commonly used stationary phase for the purification of N-nitrosopyridine derivatives. The choice of eluent (mobile phase) is crucial for effective separation. For instance, high-purity 2-nitrosomethylaminopyridine (B1222799) can be obtained using column chromatography with silica gel and an ethyl acetate (B1210297)/hexane (B92381) solvent system, which is particularly important when trace impurities could interfere with downstream biological assays. google.com Similarly, after synthesis, N-nitroso-p-isopropylnitrosobenzene was purified by column chromatography on silica gel using a 1:30 mixture of ethyl acetate and hexanes, followed by a second column with 1:5 dichloromethane and hexanes.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to traditional column chromatography. nih.gov Reverse-phase HPLC (RP-HPLC) is particularly effective for separating a range of N-nitroso compounds. For example, N-Nitroso-N'-methylpiperazine can be analyzed using an RP-HPLC method with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. This technique is scalable and can be adapted for the isolation of impurities in preparative separations. The development of advanced LC/MS/MS methods, sometimes involving derivatization with reagents like 2-nitrosopyridine (B1345732), facilitates high-resolution chromatographic separation and sensitive quantification of various metabolites and compounds.

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for the preliminary determination of appropriate solvent systems for column chromatography. It is a quick and inexpensive method where a sample is spotted on a plate coated with a thin layer of adsorbent, such as silica gel. The plate is then developed in a sealed chamber with a suitable solvent system. For example, analytical TLC on silica gel plates with a fluorescent indicator (F-254) is used to monitor the reaction progress in the synthesis of N-oxide-imidazopyridines from nitrosopyridine, with visualization under UV light.

Table 1: Examples of Chromatographic Purification Methods for N-Nitroso Compounds

| Compound | Chromatographic Method | Stationary Phase | Mobile Phase/Eluent | Source |

| 2-Nitrosomethylaminopyridine | Column Chromatography | Silica gel | Ethyl acetate/Hexane | google.com |

| N-Nitroso-p-isopropylnitrosobenzene | Column Chromatography | Silica gel | 1) EtOAc/Hexanes (1:30) 2) DCM/Hexanes (1:5) | |

| N-Nitroso-N'-methylpiperazine | Reverse-Phase HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | |

| N-Oxide-imidazopyridines | Column Chromatography | Silica gel Merck 60 | Not specified | |

| Vitamin D derivatives (using 2-nitrosopyridine) | LC/MS/MS | Not specified | Not specified |

Crystallization and Distillation Protocols

Crystallization and distillation are classical purification techniques based on differences in solubility and boiling points, respectively.

Crystallization: Crystallization is an effective method for purifying solid N-nitrosopyridine compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling to allow the desired compound to crystallize while impurities remain in the solution. For example, after synthesis, N,N'-di-(3-pyridyl)-urea is treated with nitrating acid, and the resulting product is precipitated by diluting the mixture with ice-cold water and cooling to 0–5°C. google.com Subsequent filtration and washing with ethanol (B145695) can yield the purified compound with greater than 85% purity. google.com Recrystallization from an appropriate solvent, such as petroleum ether or ethyl acetate, can further enhance purity. In another instance, after the reaction to form a pyrido[2,3-b]pyrazine (B189457) derivative from 3-nitrosopyridine-2,6-diamine, the solvent was removed, and the residue was purified by crystallization from ethanol.

Table 2: Crystallization Conditions for N-Nitrosopyridine Analogs

| Compound/Derivative | Protocol | Solvent(s) | Source |

| 2-Nitrosomethylaminopyridine | Precipitation followed by washing | Water, Ethanol | google.com |

| 2-chloro-5-chloromethyl-3-pyridinecarboxaldehyde | Recrystallization | Petroleum ether | |

| N-(5-Nitrosoisoquinolin-6-yl) amides | Crystallization | Ethyl acetate or Toluene-Ethyl acetate | |

| Pyrido[2,3-b]pyrazine derivative | Crystallization | Ethanol |

Distillation and Other Methods: Distillation is suitable for purifying liquid N-nitrosopyridine compounds that are thermally stable. Fractional distillation can be employed to separate compounds with close boiling points under atmospheric or reduced pressure. For instance, 2-chloro-5-chloromethyl-3-pyridinecarboxaldehyde was purified by fractional distillation at 101°C under a vacuum of 0.15 mbar.

In some cases, thermal decomposition can be used as a purification strategy. For compositions containing N-nitroso impurities that decompose at a temperature lower than the desired product, heating the mixture can effectively remove the impurity. For example, N-nitroso-pendimethalin in crude Pendimethalin can be reduced by heating the mixture to temperatures between 120°C and 260°C, which causes the N-nitroso compound to decompose. Volatile decomposition products can then be removed, for instance, under a stream of nitrogen or under vacuum. Sublimation, a process of transitioning a substance directly from a solid to a gas phase, has also been used to purify compounds like N-nitroso-p-isopropylnitrosobenzene under vacuum.

Chemical Reactivity and Transformation Mechanisms of Diethylnitrosopyridine

Mechanistic Investigations of Nitrosation and Denitrosation Reactions

The formation (nitrosation) and cleavage (denitrosation) of the N-NO bond are critical aspects of the chemistry of N-nitrosamines. These reactions are often pH-dependent and can be influenced by the presence of various nucleophiles and catalysts.

The pyridine (B92270) nitrogen in Diethylnitrosopyridine possesses a lone pair of electrons that is not part of the aromatic π-system, rendering it basic and susceptible to protonation. wikipedia.orgiust.ac.ir This initial protonation step is a key equilibrium that can significantly influence the subsequent reactivity of the molecule. In acidic conditions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) cation. gcwgandhinagar.com The pKa of the conjugate acid, pyridinium, is approximately 5.25. wikipedia.org

This protonation at the ring nitrogen is expected to increase the electrophilicity of the nitroso group, making it more susceptible to nucleophilic attack, which can lead to denitrosation. The equilibrium between the neutral and protonated forms of this compound is therefore a crucial determinant of its stability and reactivity in different chemical environments.

The nitroso group of N-nitrosamines is electrophilic and can be attacked by nucleophiles. nih.gov This reactivity is enhanced under acidic conditions due to the protonation of the pyridine ring, as described above. The mechanism for denitrosation in the presence of a nucleophile typically involves the formation of an N-protonated intermediate, which is then attacked by the nucleophile, leading to the cleavage of the N-NO bond and the release of the secondary amine. nih.gov

Various nucleophiles, such as bromide, thiocyanate, and thiourea, have been shown to accelerate the protolytic denitrosation of N-nitrosamines. nih.gov The general mechanism can be depicted as follows:

Protonation: The this compound molecule is protonated at the pyridine nitrogen.

Nucleophilic Attack: A nucleophile attacks the electrophilic nitrogen of the nitroso group.

Denitrosation: This attack leads to the cleavage of the N-N bond, releasing diethylamine (B46881) and a nitrosyl derivative of the nucleophile.

The efficiency of this process is dependent on the nature of the nucleophile and the acidity of the medium.

Photodegradation Pathways of this compound

N-nitrosamines are known to undergo photodegradation upon exposure to ultraviolet (UV) light. The specific pathways and products of this decomposition are influenced by the wavelength of the incident light and the chemical environment.

N-nitrosamines typically exhibit two main absorption bands in their UV-Vis spectra: a strong absorption band around 230 nm (π → π* transition) and a weaker band around 330-340 nm (n → π* transition). researchgate.net Photolysis of N-nitrosamines can be initiated by light absorption at either of these bands.

Irradiation at the shorter wavelength (π → π* transition) is generally more efficient in causing decomposition. pacewater.com The quantum yield of N-nitrosamine photolysis has been observed to be relatively constant over a pH range of 2-8. nih.gov However, the rate of photolysis can be affected by the pH of the solution, with faster degradation often observed in more acidic conditions. nih.gov

The photochemical decomposition of N-nitrosamines proceeds through the formation of highly reactive intermediates. The primary photochemical event is the homolytic cleavage of the N-NO bond, generating an aminium radical and a nitric oxide radical. nih.govacs.org

Aminium Radical: This radical can undergo various subsequent reactions, including hydrogen abstraction and addition to unsaturated systems.

Nitric Oxide (NO): The nitric oxide radical can react with oxygen to form nitrogen dioxide (NO₂) and subsequently nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻) ions in aqueous solutions. nih.gov

The final products of the photodegradation of N-nitrosamines in aqueous solutions can include the corresponding secondary amine (diethylamine in this case), formaldehyde, formic acid, nitrite, and nitrate ions. nih.gov The relative proportions of these products can be influenced by the pH of the solution. For instance, in acidic conditions, the formation of nitrite is often favored over nitrate. nih.gov

Thermal Decomposition Kinetics and Mechanisms

The thermal stability of N-nitrosamines is a critical factor in their persistence and transformation in various environments. The decomposition process is typically initiated by the homolytic cleavage of the N-NO bond.

The thermal decomposition of heterocyclic compounds, including those containing nitrogen, often proceeds through radical mechanisms. nih.govmdpi.com In inert atmospheres, this involves the homolytic breaking of C-C, C-N, and C-O bonds. nih.gov For this compound, the primary step in thermal decomposition is expected to be the cleavage of the N-NO bond, which is generally the weakest bond in the molecule.

This initial step would produce a diethylaminyl radical and a nitric oxide radical. These highly reactive radical species can then initiate a cascade of further reactions, leading to a complex mixture of smaller, more stable molecules. The specific products would depend on the reaction conditions, such as temperature and the presence of oxygen. In an oxidizing environment, the decomposition process would be more complex, involving oxidation and combustion, leading to the formation of nitrogen oxides (NO, NO₂), carbon monoxide (CO), carbon dioxide (CO₂), water, and other small molecules. nih.gov

The kinetics of thermal decomposition for N-nitrosamines often follow first-order rate laws. The activation energy for the thermal decomposition of N-nitrosopiperazine in an aqueous piperazine (B1678402) solution has been determined to be 94 kJ/mol. researchgate.net This value provides an indication of the energy barrier that must be overcome for the thermal decomposition to occur.

Activation Energies and Reaction Order Determination

The thermal decomposition of nitrosamines typically follows first-order kinetics. The activation energy (Ea) for the decomposition of N-nitroso compounds is a critical parameter that dictates their stability. For many dialkylnitrosamines, the activation energy for thermal decomposition is influenced by the nature of the alkyl groups. While specific data for this compound is unavailable, studies on related compounds provide insights. For instance, the activation energies for the thermal decomposition of similar nitrosamines can vary significantly based on their molecular structure and the experimental conditions.

Table 1: Illustrative Activation Energies for Thermal Decomposition of Selected N-Nitroso Compounds (Hypothetical Data)

| Compound | Activation Energy (kJ/mol) | Reaction Order |

|---|---|---|

| N-Nitrosodimethylamine | 135 | First |

| N-Nitrosodiethylamine | 128 | First |

Note: This table is for illustrative purposes only and does not represent experimental data for this compound.

Products of Thermolytic Degradation

Thermolysis of N-nitroso compounds proceeds through the homolytic cleavage of the N-NO bond, generating a nitric oxide radical (•NO) and an aminyl radical. The subsequent reactions of these radicals determine the final product distribution. For a hypothetical this compound, thermolysis would likely yield diethylaminyl radicals and nitric oxide. These reactive intermediates can then undergo a variety of reactions, including hydrogen abstraction, disproportionation, and recombination, leading to the formation of secondary amines (diethylamine), imines, and other degradation products. The specific products formed would depend on the reaction temperature, pressure, and the presence of other chemical species.

Oxidative and Reductive Transformations in Chemical Systems

N-nitroso compounds can undergo both oxidation and reduction reactions, leading to a variety of transformation products.

Electrochemical Oxidation and Reduction Processes

The electrochemical behavior of nitrosamines has been a subject of study, primarily due to their environmental and toxicological significance. Nitrosamines are electrochemically active and can be both oxidized and reduced. The reduction of nitrosamines typically involves the cleavage of the N-N bond. In acidic conditions, this reduction can lead to the formation of the corresponding hydrazine (B178648) or amine. The oxidation of nitrosamines can occur at the nitrogen of the nitroso group or at the alpha-carbon of the alkyl substituents, leading to a variety of oxidized products.

Table 2: General Electrochemical Potentials for Nitrosamine (B1359907) Transformations (Illustrative Data)

| Process | Typical Potential Range (V vs. SHE) |

|---|---|

| Reduction (N-N cleavage) | -0.8 to -1.5 |

Note: This table provides a general range for nitrosamines and is not specific to this compound.

Chemical Reagent-Induced Degradation Pathways

Various chemical reagents can induce the degradation of N-nitroso compounds. Strong oxidizing agents, such as permanganate (B83412) or ozone, can lead to the formation of nitramines (R₂N-NO₂) and other oxidized products. Reducing agents, such as certain metal hydrides, can reduce the nitroso group to an amino group, effectively cleaving the N-NO bond and forming the corresponding secondary amine. The degradation pathways are highly dependent on the specific reagent and reaction conditions. For instance, denitrosation (cleavage of the nitroso group) can be achieved under acidic conditions, often facilitated by nucleophilic catalysts.

Reaction Dynamics and Kinetics Studies

Understanding the reaction dynamics and kinetics of N-nitroso compound degradation is crucial for predicting their environmental fate and for developing effective remediation strategies.

Rate Law Derivations and Kinetic Parameter Determination

The rate of decomposition of nitrosamines is often described by a rate law that reflects the reaction mechanism. For a first-order decomposition, the rate law would be:

Rate = k[Nitrosamine]

Where 'k' is the rate constant. The rate constant is temperature-dependent and can be described by the Arrhenius equation:

k = A * exp(-Ea / RT)

Where 'A' is the pre-exponential factor, 'Ea' is the activation energy, 'R' is the gas constant, and 'T' is the temperature in Kelvin. Kinetic studies involve measuring the concentration of the nitrosamine over time at different temperatures to determine the rate constant and activation energy.

Table 3: Hypothetical Kinetic Parameters for this compound Decomposition

| Parameter | Value |

|---|---|

| Rate Constant (k) at 298 K | (Not Available) |

| Activation Energy (Ea) | (Not Available) |

Note: No experimental data is available for this compound.

Influence of Solvent and Temperature on Reaction Rates

The reactivity and transformation of this compound are significantly influenced by the surrounding solvent and the ambient temperature. These factors can alter the rate of reaction by affecting the stability of reactants and transition states, as well as the kinetic energy of the molecules.

Influence of Solvent

The choice of solvent can dramatically alter the rate of a chemical reaction, in some cases by orders of magnitude. chemrxiv.org This is due to the solvent's ability to stabilize or destabilize the reactants, products, and, most importantly, the transition state of the reaction. wikipedia.org The effects of a solvent are multifaceted and can be broadly categorized by its polarity, viscosity, and specific interactions with the reacting molecules. wikipedia.orglibretexts.org

Generally, an increase in solvent polarity will accelerate reactions where the activated complex is more polar than the reactants. wikipedia.org Conversely, if the reactants are more charged than the transition state, a more polar solvent will decrease the reaction rate. wikipedia.org For reactions where there is little to no change in charge distribution between the reactants and the activated complex, the effect of solvent polarity on the reaction rate will be minimal. wikipedia.org

Solvent viscosity also plays a crucial role; in highly viscous solvents, the diffusion of reactant molecules is slower, leading to a decrease in collision frequency and consequently a lower reaction rate. libretexts.org Specific solvent-solute interactions, such as hydrogen bonding, can also have a profound effect. For instance, a protic solvent that can form hydrogen bonds may stabilize a reactant, thereby increasing the activation energy and slowing down the reaction. libretexts.org

While specific research data on the solvent effects on this compound reactivity is not extensively detailed in the available literature, general principles of organic reactions can be applied. For N-nitroso compounds, the nature of the solvent can influence decomposition pathways and rates. For example, in the acid-catalyzed decomposition of N-nitrosoclonidine, a related N-nitroso compound, the reaction proceeds through a protonation step, the rate of which would be influenced by the polarity and protic nature of the solvent. semanticscholar.orgrsc.org

The following table illustrates the general effect of solvent polarity on different types of reactions.

| Reaction Type | Change in Polarity from Reactants to Transition State | Effect of Increasing Solvent Polarity on Rate |

| Neutral Reactants → Polar Transition State | Increase | Increase |

| Charged Reactants → Less Charged Transition State | Decrease | Decrease |

| Neutral Reactants → Neutral Transition State | No significant change | Little to no effect |

This table presents generalized principles of solvent effects on reaction rates.

Influence of Temperature

Temperature is a fundamental parameter that governs the rate of chemical reactions. An increase in temperature generally leads to an increase in the reaction rate. chemguide.co.ukajpojournals.org This is primarily because a rise in temperature increases the kinetic energy of the reacting molecules. ajpojournals.orglibretexts.org

The relationship between temperature and reaction rate is often described by the Arrhenius equation, which indicates that the rate constant of a reaction increases exponentially with temperature. ajpojournals.org A commonly cited rule of thumb is that for many reactions at room temperature, the rate doubles for every 10°C increase in temperature. chemguide.co.ukdalalinstitute.com However, this is a rough approximation and the actual factor can vary. chemguide.co.ukdalalinstitute.com

The increase in reaction rate with temperature can be attributed to two main factors explained by collision theory:

Increased Collision Frequency: At higher temperatures, molecules move faster, leading to more frequent collisions between reactant molecules. chemguide.co.uk However, this factor alone accounts for only a small portion of the observed rate increase. libretexts.org

Increased Fraction of Effective Collisions: More significantly, an increase in temperature leads to a disproportionately large increase in the number of molecules that possess the minimum required energy for a reaction to occur, known as the activation energy (Ea). chemguide.co.uklibretexts.org

The following table provides a hypothetical illustration of how the rate constant of a first-order reaction might change with temperature, assuming a doubling of the rate for every 10°C increase.

| Temperature (°C) | Relative Rate Constant (k) |

| 20 | 1 |

| 30 | 2 |

| 40 | 4 |

| 50 | 8 |

| 60 | 16 |

This table is for illustrative purposes to demonstrate the general effect of temperature on reaction rates and does not represent actual data for this compound.

Advanced Analytical Techniques for the Characterization and Quantification of Diethylnitrosopyridine

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the analysis of organic compounds, enabling detailed molecular-level investigation. For Diethylnitrosopyridine, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy provides a complete picture of its chemical identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. youtube.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and constitution of this compound.

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons and their immediate chemical environment. In a hypothetical this compound molecule, the spectrum would be expected to show distinct signals for the protons of the ethyl groups and the pyridine (B92270) ring.

The ethyl group protons would typically appear as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, arising from spin-spin coupling. The chemical shifts of these protons would be influenced by the adjacent nitrogen atom and the nitroso group. The protons on the pyridine ring would produce complex multiplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns depending on the substitution pattern of the diethylamino-nitroso group on the ring. chemicalbook.com For example, in N,N-Diethyl-4-nitrosoaniline, a related compound, the aromatic protons appear in the range of 5-8 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for a Hypothetical this compound

| Proton Type | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| -N-CH₂-CH₃ | ~3.0 - 4.0 | Quartet (q) |

| -N-CH₂-CH₃ | ~1.0 - 1.5 | Triplet (t) |

| Pyridine Ring Protons | ~7.0 - 8.5 | Multiplet (m) |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. hw.ac.uk A broadband proton-decoupled ¹³C NMR spectrum of this compound would show a distinct signal for each magnetically non-equivalent carbon atom. hw.ac.uk The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The sp³-hybridized carbons of the ethyl groups would resonate in the upfield region (0-50 ppm), while the sp²-hybridized carbons of the pyridine ring would appear in the downfield aromatic region (100-150 ppm). researchgate.netchemicalbook.com The carbon atom directly attached to the nitrogen of the nitrosoamino group would be significantly deshielded. The specific shifts of the pyridine ring carbons are sensitive to the position of the substituent. acs.orgacs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for a Hypothetical this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| -N-CH₂-CH₃ | ~40 - 50 |

| -N-CH₂-CH₃ | ~10 - 20 |

| Pyridine Ring Carbons | ~120 - 150 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. youtube.comscience.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the methylene and methyl protons of the ethyl groups, confirming their connectivity. It would also reveal the coupling network between adjacent protons on the pyridine ring, aiding in their specific assignment. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu An HSQC spectrum would definitively link the proton signals of the ethyl groups and the pyridine ring to their corresponding carbon signals identified in the ¹³C NMR spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds. columbia.edu HMBC is instrumental in connecting different fragments of the molecule. For instance, it would show correlations between the methylene protons of the ethyl groups and the pyridine ring carbon to which the nitrogen is attached, thus confirming the position of the diethylnitrosoamino substituent on the ring. columbia.edu

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com These two methods are often complementary.

For this compound, the most characteristic vibration is that of the N=O (nitroso) group. The N=O stretching vibration in nitrosamines typically gives rise to a strong absorption band in the IR spectrum in the range of 1408–1486 cm⁻¹. pw.edu.pl The exact position of this band can provide information about the electronic environment of the nitroso group.

Other important vibrations include:

C-N Stretching: The stretching of the C-N bonds would appear in the fingerprint region.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations typically in the 1400-1600 cm⁻¹ region. ethz.ch Ring breathing modes, which are often strong in Raman spectra, are also characteristic of the pyridine moiety and appear around 1000 cm⁻¹. ethz.chresearchgate.net

Aliphatic C-H Stretching: The C-H stretching vibrations of the ethyl groups would be observed in the 2850-3000 cm⁻¹ region. nist.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Pyridine C-H | Stretching | 3000 - 3100 | Medium |

| Alkyl C-H | Stretching | 2850 - 2970 | Medium-Strong |

| Pyridine C=C, C=N | Ring Stretching | 1400 - 1600 | Medium-Strong |

| N=O | Stretching | 1408 - 1486 | Strong |

| Pyridine Ring | Ring Breathing | ~1000 | Medium (Strong in Raman) |

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. youtube.com This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light.

This compound contains two primary chromophores: the pyridine ring and the nitroso group.

n → π* Transition: The nitroso group exhibits a characteristic low-intensity absorption at longer wavelengths (typically in the visible or near-UV region, ~345-374 nm), which is attributed to the promotion of a non-bonding electron (from the nitrogen or oxygen atom) to an anti-bonding π* orbital (n → π* transition). pw.edu.plresearchgate.net

π → π* Transitions: Both the pyridine ring and the nitroso group have π electrons that can be excited to π* orbitals. These π → π* transitions are typically of high intensity and occur at shorter wavelengths in the UV region. For nitrosamines, a strong absorption band is often observed around 230 nm. pw.edu.pl The pyridine ring also shows strong absorptions in the UV region, which would overlap with or be modified by the presence of the diethylnitrosoamino group. libretexts.org

Table 4: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Transition | Chromophore | Expected λₘₐₓ (nm) | Relative Intensity |

|---|---|---|---|

| π → π | Pyridine Ring / Nitroso | ~230 | High (log ε ≈ 4) |

| n → π | Nitroso Group | ~345 - 374 | Low (log ε ≈ 2) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and elucidating its chemical structure through the analysis of fragmentation patterns. For this compound, MS provides definitive evidence of its identity.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with high accuracy and precision. nih.govrsc.org Unlike nominal mass spectrometry which measures mass to the nearest whole number, HRMS can measure mass to several decimal places. rsc.org This high resolving power allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas. waters.com

For the analysis of this compound, HRMS is employed to obtain a high-accuracy mass measurement of the molecular ion. This experimental mass is then compared to the theoretical exact mass calculated from its elemental formula (C₉H₁₂N₂O). A close match between the measured and theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the compound's elemental composition. Liquid chromatography is often coupled with HRMS (LC-HRMS) for the analysis of N-nitroso compounds. acs.orglcms.cz

| Parameter | Value |

|---|---|

| Elemental Formula | C₉H₁₃N₂O⁺ |

| Theoretical Exact Mass (Da) | 165.10224 |

| Hypothetical Measured Mass (Da) | 165.10209 |

| Mass Error (mDa) | -0.15 |

| Mass Error (ppm) | -0.91 |

Tandem Mass Spectrometry, also known as MS/MS, is a technique where ions of a specific m/z ratio are selected and then fragmented to produce a secondary mass spectrum of the resulting fragment ions (product ions). nih.gov This process provides detailed structural information that is crucial for the unequivocal identification of a compound. The fragmentation pattern is often unique to a specific chemical structure, acting as a molecular fingerprint.

In an MS/MS experiment for this compound, the protonated molecular ion ([M+H]⁺, m/z 165.1) is isolated in the first stage of the mass spectrometer. It is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. Studies on the fragmentation of N-nitroso compounds show common fragmentation pathways, such as the loss of the NO radical (a neutral loss of 30 Da), which is a diagnostic marker for this class of compounds. nih.gov Other fragmentations can occur, such as the cleavage of the ethyl side chains.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |

|---|---|---|---|

| 165.1 | 135.1 | 30 | [M+H-NO]⁺ |

| 165.1 | 150.1 | 15 | [M+H-CH₃]⁺ |

| 165.1 | 136.1 | 29 | [M+H-C₂H₅]⁺ |

| 135.1 | 107.1 | 28 | [M+H-NO-C₂H₄]⁺ |

Chromatographic Separation and Detection Methodologies

To analyze this compound in complex mixtures, a separation step is required prior to detection. Chromatography is the standard technique used for this purpose, with gas chromatography being particularly well-suited for volatile and semi-volatile compounds. europeanpharmaceuticalreview.com

Gas chromatography (GC) separates chemical compounds in a complex sample based on their volatility and interaction with a stationary phase within a capillary column. The sample is vaporized and carried by an inert gas (the mobile phase) through the column. Compounds separate based on their boiling points and affinities for the stationary phase, eluting from the column at different times, known as retention times. This retention time is a characteristic property of a compound under a specific set of analytical conditions.

The combination of Gas Chromatography with Mass Spectrometry (GC-MS) is a definitive analytical method for the identification of volatile and semi-volatile organic compounds. kirj.eenih.gov As components elute from the GC column, they are directly introduced into the ion source of the mass spectrometer. This provides two independent pieces of identifying information: the retention time from the GC and the mass spectrum from the MS. edqm.eu

For this compound, a specific GC temperature program is developed to ensure it is well-separated from other components in the sample matrix. Upon elution, the compound is ionized (typically by electron ionization, EI), and a mass spectrum is generated. The resulting spectrum, showing the molecular ion and characteristic fragment ions, can be compared to a spectral library for confirmation.

| Parameter | Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-1701 or similar mid-polarity phase) |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Injection Mode | Splitless |

| Oven Program | Initial 50°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-200 |

| Expected Key Fragments (m/z) | 164 (M⁺), 134 (M-NO)⁺, 149 (M-CH₃)⁺, 135 (M-C₂H₅)⁺ |

The Electron Capture Detector (ECD) is a highly sensitive detector used in gas chromatography for detecting molecules with electronegative functional groups, such as halogens, nitro groups, and conjugated carbonyls. The detector contains a radioactive source (typically Nickel-63) that emits beta particles (electrons), creating a steady baseline current. When an electrophilic compound passes through the detector, it captures some of the electrons, causing a decrease in the current that is registered as a peak.

While more specific detectors like the Thermal Energy Analyzer (TEA) or Nitrogen Chemiluminescence Detector (NCD) are often preferred for nitrosamine (B1359907) analysis due to their high selectivity for nitrogen-containing compounds, GC-ECD can also be employed. nih.govnih.gov The nitroso group in this compound contains electronegative nitrogen and oxygen atoms, making the compound responsive to ECD. Although GC-ECD provides high sensitivity, it does not offer the structural confirmation that mass spectrometry does. Its use is typically for quantification in matrices where the identity of the compound has already been confirmed by a technique like GC-MS.

| Parameter | Condition |

|---|---|

| GC Column | 30 m x 0.32 mm ID, 0.25 µm film thickness (e.g., DB-5 or similar) |

| Carrier Gas | Nitrogen or Argon/Methane, constant flow 1.5 mL/min |

| Makeup Gas | Nitrogen or Argon/Methane |

| Detector Temperature | 300°C |

| Expected Performance | High sensitivity, detection limits in the low picogram (pg) range |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique in analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. iaea.org Its application to this compound analysis provides a versatile and reliable approach. The principle of HPLC involves the passage of a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the mixture interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column.

Pairing HPLC with Ultraviolet-Visible (UV/Vis) spectroscopy provides a powerful method for the detection and quantification of this compound. nih.govresearchgate.net This technique relies on the principle that molecules containing chromophores, which are parts of the molecule that absorb light, will absorb light in the UV/Vis spectrum. The amount of light absorbed is directly proportional to the concentration of the compound, a relationship described by the Beer-Lambert law.

For the analysis of this compound, a suitable mobile phase and stationary phase are selected to achieve optimal chromatographic separation from other components in the sample matrix. As the separated this compound elutes from the HPLC column, it passes through the UV/Vis detector. The detector measures the absorbance at a specific wavelength where this compound exhibits maximum absorption. This results in a chromatogram where the peak corresponding to this compound can be identified by its retention time and quantified by its peak area. Organic solvents used in the mobile phase often contain contaminants that absorb in the 190–250 nm range, which must be considered when selecting the detection wavelength. thermofisher.com

Detailed Research Findings: In a hypothetical study, a reversed-phase HPLC method could be developed for the quantification of this compound. The chromatographic conditions might involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The UV/Vis detector could be set to a wavelength of 254 nm, a common wavelength for the detection of aromatic compounds. The method would be validated for linearity, accuracy, and precision.

Interactive Data Table: Hypothetical HPLC-UV/Vis Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 254 nm |

| Column Temperature | 30 °C |

| Retention Time | Approximately 4.5 min |

For enhanced selectivity and sensitivity, HPLC can be coupled with Mass Spectrometry (MS). nih.gov This hyphenated technique, HPLC-MS, combines the powerful separation capabilities of HPLC with the mass analysis capabilities of MS, providing a high degree of certainty in the identification and quantification of this compound. nih.gov

After separation by the HPLC column, the eluent is introduced into the mass spectrometer's ion source. Here, the this compound molecules are ionized, for instance by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). chromatographyonline.com The resulting ions are then separated in the mass analyzer based on their mass-to-charge ratio (m/z). This allows for the unambiguous identification of this compound by its specific molecular weight and fragmentation pattern. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, offering exceptional sensitivity and specificity.

Detailed Research Findings: A research application could involve the development of an LC-MS/MS method for the trace-level detection of this compound in a complex matrix. chromatographyonline.com This method would offer very low limits of detection and quantification. The optimization of MS parameters, such as ionization source settings and collision energies for fragmentation, would be critical for achieving the desired sensitivity and specificity.

Interactive Data Table: Hypothetical HPLC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Triple Quadrupole |

| Monitored Transition (MRM) | Precursor Ion (m/z) -> Product Ion (m/z) (Specific to this compound) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Collision Gas | Argon |

Thin-Layer Chromatography (TLC) for Qualitative Analysis

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique primarily used for the qualitative analysis and purity assessment of compounds. nih.govlongdom.org It is a valuable tool for quickly screening samples for the presence of this compound. analyticaltoxicology.com

In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier like a glass plate. nih.gov A small spot of the sample solution is applied to the plate, which is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample mixture migrate up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential migration results in the separation of the components.

After the development of the chromatogram, the separated spots can be visualized, for instance, under UV light if the compound is UV-active. nih.gov The position of the spot corresponding to this compound is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. By comparing the Rf value of a spot in the sample to that of a known this compound standard run on the same plate, a qualitative identification can be made.

Detailed Research Findings: A typical TLC application for this compound would involve using a silica gel plate and a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). The developed plate would be visualized under UV light at 254 nm.

Interactive Data Table: Hypothetical TLC System for this compound Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 on aluminum backing |

| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |

| Development | Ascending development in a saturated chamber |

| Visualization | UV light at 254 nm |

| Expected Rf Value | Approximately 0.45 |

Electrochemical Analytical Techniques

Electrochemical techniques offer an alternative and often complementary approach to chromatographic methods for the analysis of electroactive compounds like this compound. These methods are based on the measurement of electrical properties such as current or potential, which are related to the concentration of the analyte.

Voltammetry is a category of electroanalytical methods in which information about an analyte is derived by measuring the current as a function of applied potential. amelchem.combrown.edu These methods can be used to characterize the redox (reduction-oxidation) properties of this compound. Techniques such as cyclic voltammetry (CV) are particularly useful for studying the electrochemical behavior of a compound. nih.govnih.gov

In a voltammetric experiment, a potential is applied to a working electrode in a solution containing the analyte, and the resulting current is measured. The potential is scanned over a specific range, and the current response provides information about the electrochemical processes occurring at the electrode surface. For this compound, a voltammogram would reveal the potentials at which it undergoes oxidation or reduction, providing a characteristic electrochemical fingerprint. The peak current in techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) can be proportional to the concentration of the analyte, allowing for quantification. brown.edu

Detailed Research Findings: A hypothetical study using cyclic voltammetry could reveal the oxidation potential of this compound at a glassy carbon electrode. The scan rate dependence of the peak currents could be investigated to understand the kinetics of the electrode process.

Interactive Data Table: Hypothetical Cyclic Voltammetry Parameters for this compound

| Parameter | Value |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Auxiliary Electrode | Platinum Wire |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

| Potential Scan Range | -0.2 V to +1.2 V vs. Ag/AgCl |

| Scan Rate | 100 mV/s |

| Expected Oxidation Peak | Approximately +0.9 V vs. Ag/Cl |

Amperometry is an electrochemical technique where a constant potential is applied to a working electrode, and the current is measured as a function of time. nih.gov This method is often used as a detection technique in flow systems, such as flow injection analysis (FIA) or as a detector for HPLC.

For the amperometric detection of this compound, a potential is chosen at which the compound is efficiently oxidized or reduced. When a sample containing this compound passes over the electrode, a current is generated that is directly proportional to its concentration. mdpi.com Amperometric detectors can be highly sensitive and selective, as the applied potential can be tuned to target the specific electrochemical properties of the analyte. mdpi.com

Detailed Research Findings: An amperometric sensor for this compound could be developed by modifying an electrode with a material that enhances the electrochemical signal. The sensor's response would be characterized by its sensitivity, linear range, and limit of detection.

Interactive Data Table: Hypothetical Amperometric Detection Parameters for this compound

| Parameter | Value |

| Detector Type | Flow-through amperometric cell |

| Working Electrode | Modified Carbon Paste Electrode |

| Applied Potential | +0.9 V vs. Ag/AgCl |

| Flow Rate | 0.5 mL/min |

| Linear Range | 1 µM to 100 µM |

| Limit of Detection | 0.1 µM |

Environmental Occurrence and Transformation Pathways of Diethylnitrosopyridine

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation, which involves non-biological processes, plays a critical role in the transformation of chemical compounds in the environment. These processes include hydrolysis, photochemical degradation, and sorption/desorption in soil.

Hydrolysis in Aquatic Systems

Photochemical Degradation in Water and Air

Photochemical degradation involves the breakdown of compounds by light, particularly in the ultraviolet spectrum of sunlight. This process can occur directly, when the compound itself absorbs light energy, or indirectly, through reactions with photochemically generated reactive species in the water or atmosphere. While photochemical degradation is a known transformation pathway for many organic pollutants, specific research on the photolytic half-life and degradation products of Diethylnitrosopyridine is not documented in the available scientific literature.

Sorption and Desorption Behavior in Soil Matrices

The extent to which a compound binds to soil particles (sorption) or is released from them (desorption) governs its mobility and bioavailability in the terrestrial environment. Factors such as soil organic matter content, clay mineralogy, and pH significantly influence these processes. The sorption and desorption behavior of a chemical is typically quantified by its soil sorption coefficient (Kd) or organic carbon-normalized sorption coefficient (Koc). There is a lack of published studies that have determined these coefficients for this compound, making it challenging to assess its potential for leaching into groundwater or its persistence in the soil.

Biotic Transformation and Biodegradation Studies

Biotic degradation, driven by the metabolic activities of microorganisms, is a primary mechanism for the removal of organic contaminants from the environment.

Microbial Degradation Pathways in Soil and Sediment Systems

Microorganisms in soil and sediment can utilize a wide range of organic compounds as sources of carbon and energy, leading to their breakdown and mineralization.

Under aerobic conditions, in the presence of oxygen, microorganisms can employ powerful oxidative enzymes to break down complex organic molecules. This is often a more rapid and complete degradation process compared to anaerobic pathways. While numerous studies have detailed the aerobic biodegradation of various organic pollutants, specific research identifying the microbial species capable of degrading this compound and the enzymatic pathways involved is not available in the current body of scientific literature.

Due to the absence of specific research data for this compound in the public domain, it is not possible to provide detailed research findings or interactive data tables as requested. The information presented is based on general principles of environmental science.

Anaerobic Biodegradation

Under anaerobic conditions, such as those found in some groundwater, sediments, and landfills, the biodegradation of xenobiotic compounds (foreign to living organisms) proceeds differently than in the presence of oxygen. smbb.mx Microorganisms in these environments utilize alternative electron acceptors to break down organic contaminants. smbb.mx For compounds like nitrosamines, reductive biotransformation reactions are key degradation pathways in anaerobic settings, especially when electron-donating substrates are available. smbb.mx

The rate and extent of anaerobic biodegradation are influenced by several factors, including the availability of suitable electron acceptors like nitrate (B79036), sulfate (B86663), or carbon dioxide. smbb.mxitrcweb.org The process can sometimes be limited by factors such as temperature and the availability of essential nutrients. itrcweb.org In some cases, the breakdown products of anaerobic biotransformation, such as aromatic amines, are more easily mineralized under aerobic conditions, suggesting that a sequence of anaerobic and aerobic degradation can be an effective strategy for complete mineralization. smbb.mx

Table 1: Factors Influencing Anaerobic Biodegradation

| Factor | Influence on Biodegradation |

|---|---|

| Electron Acceptor Availability | The presence of electron acceptors like nitrate and sulfate is crucial for microbial respiration in the absence of oxygen. smbb.mxitrcweb.org |

| Nutrient Availability | A lack of essential nutrients can become a rate-limiting step in the biodegradation process. itrcweb.org |

| Temperature | Temperature can affect the reaction rates of microbial processes like methanogenesis. itrcweb.org |

| Redox Mediators | Compounds like quinones can accelerate the reduction process of xenobiotics. smbb.mx |

| Subsequent Aerobic Conditions | Reduced products from anaerobic processes may be more readily degraded in the presence of oxygen. smbb.mx |

Enzymatic Biotransformations (excluding human/mammalian systems)

Microbial systems are known to be effective in transforming a wide range of chemical compounds, including those similar in structure to this compound. hyphadiscovery.com Microorganisms possess diverse enzyme systems that can mimic the metabolic pathways seen in mammals, making them useful for studying how a compound might be broken down. hyphadiscovery.com For agrochemicals, microbes found in soil play a significant role in their environmental fate. hyphadiscovery.com

These enzymatic transformations can lead to a variety of metabolites. For example, microbial panels have been successfully used to produce metabolites of complex molecules, demonstrating their capacity for biotransformation. hyphadiscovery.com

Environmental Distribution and Mobility Modeling

The movement and distribution of chemical compounds in the environment are governed by a combination of physical and chemical properties of the compound and the characteristics of the environmental compartments.

Transport in Soil Columns and Groundwater

The transport of contaminants through soil and into groundwater is a complex process influenced by factors like soil type, water content, and the chemical's tendency to adsorb to soil particles. mdpi.comusgs.gov Contaminants can move through the soil via processes like leaching and be affected by sorption and redox shifts. mdpi.com The transport of microbes, which can in turn carry contaminants, is also a significant factor in groundwater systems. gw-project.org

Models are often used to predict the fate and transport of substances in the subsurface. gov.bc.ca These models consider processes such as partitioning between soil and leachate, transport through the unsaturated zone, mixing at the water table, and transport in the saturated zone, including dispersion and degradation. gov.bc.ca The movement of pathogens and other microorganisms in groundwater is influenced by advection, diffusion, and hydrodynamic dispersion. gw-project.org

Volatilization from Water and Soil Surfaces

Volatilization is the process by which a substance evaporates from a surface. For chemicals applied to soil, volatilization can be a significant pathway for loss into the atmosphere. nih.govgov.mb.ca This process is influenced by several factors, including soil temperature, moisture, wind speed, and soil properties like pH, texture, and organic matter content. gov.mb.ca

For instance, moist soil conditions followed by rapid drying can increase the volatilization of certain chemicals. gov.mb.ca Similarly, increasing air humidity has been shown to increase the volatilization rate of some pesticides from dry soil. nih.gov Irrigation can also dramatically increase the volatilization of some soil contaminants. usda.gov The presence of surface residue can also impact volatilization by affecting soil temperature and wind speed. gov.mb.ca

Table 2: Factors Affecting Volatilization from Soil

| Factor | Effect on Volatilization |

|---|---|

| High Soil Temperatures | Increases the rate of volatilization. gov.mb.ca |

| Moist Soil followed by Drying | Can lead to increased loss of the substance with evaporating water. gov.mb.ca |

| Windy Conditions | Reduces the boundary layer, increasing losses. gov.mb.ca |

| High Soil pH (>7.5) | Can increase the proportion of the chemical in a form that is more likely to volatilize. gov.mb.ca |

| Coarse Soil Texture | Less capacity to hold onto the chemical, potentially increasing volatilization. gov.mb.ca |

| Low Organic Matter | Less capacity to hold onto the chemical. gov.mb.ca |

| Surface Residue | Can decrease volatilization by reducing soil temperature and wind speed. gov.mb.ca |

| Irrigation/Rainfall | Can significantly increase the volatilization flux. nih.govusda.gov |

Analytical Method Development for Environmental Monitoring

Effective monitoring of chemical contaminants in the environment requires robust analytical methods and well-designed sampling strategies.

Sampling Strategies for Diverse Environmental Media

Statistically Based Sampling: These methods, such as simple random, systematic, and stratified sampling, allow for statistical inferences to be made about the population from which the sample was taken. researchgate.netippc.int

The choice of sampling strategy depends on the objectives of the monitoring program, the characteristics of the site, and the expected distribution of the contaminant. researchgate.netippc.int For example, simple random sampling is often used in relatively uniform areas, while stratified sampling may be more appropriate for heterogeneous sites. researchgate.net

Table 3: Common Sampling Approaches in Environmental Monitoring

| Sampling Approach | Description | Pros | Cons |

|---|---|---|---|

| Simple Random Sampling | Every unit in the population has an equal chance of being selected. researchgate.netippc.int | Allows for unbiased estimates of mean and variance. researchgate.net | May require more resources than other methods. ippc.int |

| Systematic Sampling | Samples are drawn at fixed intervals. The first selection is random. researchgate.netippc.int | Can be automated and is often easier to implement than simple random sampling. ippc.int | Can be biased if the contaminant distribution aligns with the sampling interval. ippc.int |

| Stratified Sampling | The population is divided into subgroups (strata), and samples are taken from each stratum. researchgate.netippc.int | Can improve the representativeness of the sample from a heterogeneous population. | Requires prior knowledge of the site to define the strata. |

| Judgmental Sampling | Samples are collected based on prior knowledge or professional judgment of where contamination is likely to be found. researchgate.net | Can be efficient for locating "hot spots." | Is biased and does not allow for statistical inference about the entire site. researchgate.netsavemyexams.com |

When collecting samples from different environmental media such as water or soil, specific procedures must be followed to ensure the integrity of the sample. This includes using appropriate containers, preserving the sample (e.g., by refrigeration), and documenting the sampling location and conditions. env.go.jp

Extraction and Pre-concentration Techniques for Trace Analysis

The accurate determination of trace levels of this compound in environmental matrices necessitates highly efficient extraction and pre-concentration steps prior to instrumental analysis. These preparatory procedures are crucial for isolating the target analyte from complex sample matrices, removing interfering substances, and enriching the analyte to a concentration that is detectable by analytical instruments. The selection of an appropriate technique is contingent upon the physicochemical properties of this compound, the nature of the sample matrix (e.g., water, soil, air), and the desired detection limits.

Given the structural components of this compound—a nitrosamine (B1359907) group and a pyridine (B92270) ring—methods developed for the extraction of other nitrosamines and pyridine derivatives from environmental samples are considered applicable. The primary techniques employed for such compounds are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), along with their micro-extraction variants.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a widely utilized technique for the pre-concentration and cleanup of trace organic pollutants from aqueous samples. ncsu.edu It involves the partitioning of analytes between a solid sorbent and a liquid sample. The choice of sorbent is critical and is based on the polarity and chemical characteristics of the target analyte. For compounds with properties similar to this compound, several types of sorbents have been investigated.

Research on the analysis of various nitrosamines in water has demonstrated the effectiveness of different SPE sorbents. For instance, a method for determining nine N-nitrosamines in wastewater utilized solid-phase extraction for pre-concentration before analysis by liquid chromatography-mass spectrometry. nih.gov Another study developed a single SPE method using a vinyl/divinylbenzene polymer cartridge to concentrate 14 different nitrosamines from water samples. acs.org This approach achieved detection limits in the nanogram-per-liter range with recoveries between 53% and 93%. acs.org

For the analysis of volatile nitrosamines in food, a rapid SPE method was developed using Extrelut and Florisil cartridges in tandem. acs.org This method demonstrated quantitative elution with a hexane (B92381)/dichloromethane (B109758) mixture. acs.org Furthermore, activated carbon has been shown to be an effective sorbent for the extraction and pre-concentration of nitrosamines from aqueous distillates of food samples. jsmcentral.org EPA Method 521 specifically recommends the use of coconut carbon SPE cartridges for the analysis of nitrosamines in drinking water. thermofisher.com

The general steps for SPE include:

Conditioning: The sorbent is washed with a solvent to activate it.

Loading: The sample is passed through the sorbent, and the analyte adsorbs to the surface.

Washing: Interfering compounds are removed by washing the sorbent with a specific solvent that does not elute the analyte.

Elution: The analyte of interest is desorbed from the sorbent using a small volume of a strong solvent.

The resulting eluate is a concentrated and cleaner sample ready for instrumental analysis, often by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). resolvemass.cachromatographyonline.comnih.gov

Interactive Data Table: Solid-Phase Extraction Methods for Nitrosamines

| Sorbent Type | Target Analytes | Sample Matrix | Elution Solvent(s) | Recovery (%) | Detection Limits (ng/L) | Reference |

| Vinyl/divinylbenzene polymer | 14 Nitrosamines | Drinking Water | Not specified | 53-93 | 0.01-2.7 | acs.org |

| Activated Carbon | 6 volatile nitrosamines | Sausages (aqueous distillate) | Acetone, Dichloromethane | 10.9-80.4 | 200-1000 | jsmcentral.org |

| Extrelut and Florisil | 8 volatile N-nitrosamines | Food | Hexane/Dichloromethane | >90 (for NDEA) | 300 | acs.org |

| Strong cation-exchange polymer | Low molecular weight nitrosamines | Cough Syrup | Not specified | 90-120 | 0.02-0.1 (ng/mL) | nih.gov |

| Coconut Carbon (EPA Method 521) | Various nitrosamines | Drinking Water | Dichloromethane, MTBE | Not specified | Not specified | thermofisher.com |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a classic separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.orgorganomation.com For pyridine and its derivatives, which can be basic, acid-base extraction principles can be applied to enhance separation. wikipedia.orglibretexts.org The pH of the aqueous sample can be adjusted to ensure this compound is in its neutral form, thereby increasing its solubility in the organic solvent.